Methyl 2,4,6-trichloropyrimidine-5-carboxylate
Overview
Description
Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has three chlorine atoms attached to it, making it a highly reactive molecule. In
Scientific Research Applications
Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agrochemicals, Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been studied as a potential herbicide due to its ability to selectively target specific weeds. In materials science, this compound has been investigated as a potential precursor for the synthesis of various materials such as polymers and nanoparticles.
Mechanism Of Action
The mechanism of action of Methyl 2,4,6-trichloropyrimidine-5-carboxylate varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agrochemicals, Methyl 2,4,6-trichloropyrimidine-5-carboxylate selectively targets specific weeds by inhibiting key enzymes involved in the biosynthesis of essential amino acids. In materials science, this compound acts as a precursor for the synthesis of various materials by undergoing polymerization or nanoparticle formation.
Biochemical And Physiological Effects
Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agrochemicals, this compound has been shown to inhibit the biosynthesis of essential amino acids in weeds, leading to their death. In materials science, this compound has been shown to undergo polymerization or nanoparticle formation, leading to the synthesis of various materials.
Advantages And Limitations For Lab Experiments
Methyl 2,4,6-trichloropyrimidine-5-carboxylate has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful for the synthesis of various materials. However, this high reactivity can also make it difficult to handle and store. Another advantage is its selectivity, which makes it useful for targeting specific weeds or cancer cells. However, this selectivity can also limit its applications in other fields.
Future Directions
There are several future directions for the study of Methyl 2,4,6-trichloropyrimidine-5-carboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields such as catalysis or energy storage. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
In conclusion, Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a highly reactive compound that has potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and limitations in various fields.
properties
IUPAC Name |
methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-5(12)2-3(7)10-6(9)11-4(2)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYFJQHMJIBLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532968 | |
Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
CAS RN |
87846-94-4 | |
Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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